Product packaging for 5-Bromohexan-1-ol(Cat. No.:)

5-Bromohexan-1-ol

Cat. No.: B1645667
M. Wt: 181.07 g/mol
InChI Key: UQMHPYHWZYJAAV-UHFFFAOYSA-N
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Description

2D Structure

The planar representation highlights:

  • Hydroxyl group (C1) oriented anti to adjacent C2.
  • Bromine atom (C5) in a staggered conformation relative to C4.

3D Conformer

Interactive 3D models reveal:

  • Low-energy conformers : Dominated by staggered arrangements to minimize steric clashes.
  • Hydroxyl-bromine proximity : The -OH and -Br groups are separated by four carbon atoms, preventing direct intramolecular interactions.

Comparative Structural Analysis with Hexanol Derivatives

This compound differs structurally and functionally from other hexanol isomers due to its bromine substituent.

Compound Functional Group Position Key Structural Feature Bond Energy (C–X)
1-Hexanol -OH at C1 Primary alcohol C–O: ~358 kJ/mol
2-Hexanol -OH at C2 Secondary alcohol C–O: ~358 kJ/mol
3-Hexanol -OH at C3 Tertiary alcohol C–O: ~358 kJ/mol
This compound -OH at C1, -Br at C

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13BrO B1645667 5-Bromohexan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13BrO

Molecular Weight

181.07 g/mol

IUPAC Name

5-bromohexan-1-ol

InChI

InChI=1S/C6H13BrO/c1-6(7)4-2-3-5-8/h6,8H,2-5H2,1H3

InChI Key

UQMHPYHWZYJAAV-UHFFFAOYSA-N

SMILES

CC(CCCCO)Br

Canonical SMILES

CC(CCCCO)Br

Origin of Product

United States

Scientific Research Applications

Synthesis and Chemical Properties

5-Bromohexan-1-ol can be synthesized from 6-bromohexanoic acid, yielding a colorless oil with a high purity of around 97% . Its molecular formula is C₆H₁₃BrO, and it possesses a hydroxyl functional group which contributes to its reactivity and biological properties .

Antiparasitic Activity

Recent studies have highlighted the potential of this compound in developing new antiparasitic agents. It has been incorporated into the synthesis of ether phospholipid derivatives aimed at treating neglected tropical diseases such as leishmaniasis and Chagas disease.

  • Mechanism of Action : The synthesized compounds exhibit varying degrees of activity against Leishmania and Trypanosoma species. For instance, modifications in the aliphatic tail or oligomethylene spacer significantly influence their efficacy. Compounds derived from this compound demonstrated IC₅₀ values in the submicromolar range, indicating potent antiparasitic effects .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties, particularly against Gram-negative bacteria. It functions as a prodrug that targets isoprenoid biosynthesis pathways essential for bacterial survival. Studies have shown that treatment with derivatives of this compound leads to significant membrane integrity loss in bacteria, suggesting its potential as an antibiotic agent .

Case Study 1: Antileishmanial Activity

In a systematic evaluation, various derivatives of this compound were tested against Leishmania infantum. The results indicated that specific structural modifications enhanced the compounds' potency. For example, a derivative with a decyl tail and an undecyl spacer achieved over 50% inhibition at low concentrations (IC₅₀ = 4.23 μM), making it comparable to existing treatments like miltefosine .

CompoundTail LengthSpacer LengthIC₅₀ (μM)Inhibition (%)
APentylUndecyl9.3332
BDecylHexyl5.2144
CDecylUndecyl4.23>50

Case Study 2: Antimicrobial Efficacy

In another study focusing on Gram-negative bacteria, derivatives of this compound were evaluated for their ability to disrupt bacterial respiration and cell wall synthesis. The findings revealed that prodrug-treated bacteria exhibited significant morphological changes and reduced viability, underscoring the compound's potential as a new class of antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The position of the bromine atom and chain length significantly influence physical properties and reactivity. Below is a comparative analysis:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Features
5-Bromohexan-1-ol C₆H₁₃BrO ~181.09 (calculated) Not reported Internal bromine; primary alcohol
6-Bromohexan-1-ol C₆H₁₃BrO 177.08 (reported) Not reported Terminal bromine; primary alcohol
5-Bromopentan-1-ol C₅H₁₁BrO ~167.04 (calculated) Not reported Shorter chain; internal bromine
1-Bromohexane C₆H₁₃Br 165.07 154–156 Bromoalkane (no hydroxyl group)

Notes:

  • Discrepancies in Molecular Weight : The reported molecular weight of 6-bromohexan-1-ol (177.08 g/mol ) conflicts with the calculated value (181.09 g/mol). This may indicate an error in the evidence or an alternative structural interpretation.
  • Boiling Points : Terminal bromoalkanes (e.g., 1-bromohexane) generally exhibit lower boiling points than bromo-alcohols due to the absence of hydrogen bonding .

Functional Group Modifications

  • Morpholino Derivatives: Compounds like 5-chloro-6-morpholinohexan-1-ol (C₁₀H₂₂ClNO₂) demonstrate how heterocyclic substituents enhance pharmacological activity .
  • Thiophene Hybrids: Derivatives such as 4-{[(5-bromothiophen-2-yl)methyl]amino}cyclohexan-1-ol (C₁₁H₁₆BrNOS) illustrate the integration of aromatic systems for targeted bioactivity .

Preparation Methods

Methodology

5-Bromohexanoic acid is reduced to the corresponding alcohol using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). The reaction proceeds via nucleophilic acyl substitution, where LiAlH₄ acts as a strong reducing agent:
$$
\text{5-Bromohexanoic acid} + \text{LiAlH}4 \xrightarrow{\text{THF, 0°C to reflux}} \text{5-Bromohexan-1-ol} + \text{LiAlO}2 + \text{H}_2
$$
Conditions :

  • Solvent : THF
  • Temperature : 0°C to reflux (66°C)
  • Reaction Time : 4–6 hours
  • Workup : Quenching with aqueous NH₄Cl, extraction with ethyl acetate, and column chromatography.

Performance Data

Parameter Value
Yield 85–92%
Purity (HPLC) ≥98%
Byproducts Traces of hexanoic acid

Advantages : High yield and simplicity.
Limitations : Requires handling of pyrophoric LiAlH₄ and anhydrous conditions.

Nucleophilic Substitution of 6-Bromo-1-hexene

Methodology

This two-step process involves (1) synthesizing 6-bromo-1-hexene via Wittig olefination or dehydrohalogenation, followed by (2) anti-Markovnikov hydrobromination using HBr and peroxides:
$$
\text{6-Bromo-1-hexene} + \text{HBr} \xrightarrow{\text{ROOR, 40°C}} \text{this compound}
$$
Conditions :

  • Catalyst : Di-tert-butyl peroxide (DTBP)
  • Solvent : Dichloromethane
  • Reaction Time : 12–24 hours.

Performance Data

Parameter Value
Yield 70–78%
Regioselectivity >95% anti-Markovnikov
Byproducts 1,2-dibromohexane (≤5%)

Advantages : Scalable for industrial production.
Limitations : Requires careful control of peroxide initiation to avoid over-bromination.

Photocatalytic Bromination of Dihydropyridine Derivatives

Methodology

A dihydropyridine intermediate is synthesized via Hantzsch reaction, followed by photocatalytic bromination using NaBr and K₂S₂O₈ under blue LED irradiation:
$$
\text{Dihydropyridine} + \text{NaBr} \xrightarrow{\text{Ru(bpy)}3\text{Cl}2, \text{blue LEDs}} \text{this compound}
$$
Conditions :

  • Catalyst : Ru(bpy)₃Cl₂ (1 mol%)
  • Solvent : Acetonitrile/water (9:1)
  • Reaction Time : 24 hours.

Performance Data

Parameter Value
Yield 65–72%
Purity (NMR) ≥97%
Byproducts Unreacted dihydropyridine (10–15%)

Advantages : Mild conditions and high functional group tolerance.
Limitations : Costly ruthenium catalyst and long reaction time.

Electrochemical Bromohydroxylation of 1-Hexene

Methodology

1-Hexene undergoes bromohydroxylation in an undivided electrochemical cell using NaBr and a graphite anode. The reaction proceeds via bromonium ion formation, followed by water attack:
$$
\text{1-Hexene} + \text{NaBr} \xrightarrow{\text{Electrolysis, H}_2\text{O}} \text{this compound}
$$
Conditions :

  • Current Density : 10 mA/cm²
  • Solvent : Acetonitrile/water (7:3)
  • Reaction Time : 30 minutes.

Performance Data

Parameter Value
Yield 55–60%
Faradaic Efficiency 75–80%
Byproducts 1,2-dibromohexane (8–12%)

Advantages : Green chemistry approach with minimal waste.
Limitations : Moderate yield and specialized equipment required.

Comparative Analysis of Methods

Method Yield (%) Cost Safety Concerns Scalability
Reduction of Acid 85–92 High Pyrophoric reagents Industrial
Nucleophilic Substitution 70–78 Moderate Peroxide handling Industrial
Photocatalytic 65–72 High Catalyst cost Lab-scale
Electrochemical 55–60 Low Electrical hazards Pilot-scale

Key Trends :

  • Industrial settings favor Methods 1 and 2 for scalability.
  • Method 3 is preferred for stereochemical control in pharmaceuticals.
  • Method 4 aligns with sustainable chemistry goals but requires optimization.

Q & A

Q. What established methods are used to synthesize 5-Bromohexan-1-ol in laboratory settings?

The synthesis of this compound can be adapted from bromination protocols for primary alcohols. A common approach involves reacting hexan-1-ol with bromine and red phosphorus under reflux conditions. Key parameters include maintaining temperatures between 40–60°C and optimizing stoichiometric ratios (e.g., 1:1.5 molar ratio of alcohol to bromine). This method minimizes side reactions like elimination, ensuring higher yields of the brominated product .

Q. What safety protocols are critical when handling this compound?

Essential safety measures include:

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact.
  • Engineering controls : Use fume hoods with face velocities ≥100 ft/min to limit inhalation exposure.
  • Emergency response : In case of skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention .

Q. How can researchers characterize the purity of this compound using spectroscopic methods?

  • NMR : Compare 1^1H and 13^13C NMR peaks with reference data (e.g., δ ~3.6 ppm for the hydroxyl proton, δ ~3.4 ppm for the brominated carbon).
  • GC-MS : Monitor retention times and mass fragments to identify impurities.
  • IR spectroscopy : Confirm the presence of hydroxyl (-OH) and C-Br stretches (~500–600 cm1^{-1}) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in synthesizing this compound?

  • Design of Experiments (DoE) : Systematically vary parameters (temperature, reaction time, catalyst loading) to identify optimal conditions.
  • Analytical monitoring : Use HPLC or in-line FTIR to track intermediate formation and byproducts.
  • Statistical analysis : Apply response surface methodology to maximize yield while minimizing side reactions like ether formation .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., boiling points, reactivity) for this compound?

  • Systematic literature review : Cross-reference data from authoritative sources (e.g., NIST, PubChem) and prioritize studies with detailed experimental protocols.
  • Replication studies : Reproduce conflicting results under controlled conditions to isolate variables (e.g., solvent purity, measurement techniques).
  • Contradiction analysis : Apply frameworks that distinguish principal vs. secondary contradictions in data interpretation .

Q. How can occupational exposure limits (OELs) inform risk assessment for this compound in laboratories?

  • OEL selection : Use frameworks from industrial hygiene guidelines to evaluate toxicity data, exposure routes, and safety thresholds.
  • Risk mitigation : Implement real-time air monitoring and adhere to NIOSH-recommended exposure limits (RELs) for halogenated alcohols.
  • Documentation : Maintain records of handling procedures and incident reports to refine safety protocols .

Q. How can researchers ensure reproducibility in studies involving this compound?

  • Detailed documentation : Publish full experimental protocols, including solvent grades, instrument calibration data, and raw spectral files.
  • Data archiving : Use repositories like Zenodo or Figshare to share chromatograms, NMR spectra, and reaction logs.
  • Code transparency : Provide scripts for data analysis (e.g., Python/R for statistical models) to enable independent verification .

Q. What methods evaluate the reliability of published data on this compound’s reactivity?

  • Orthogonal validation : Cross-check kinetic data using multiple techniques (e.g., calorimetry and NMR reaction monitoring).
  • Reference standards : Compare results with certified materials from NIST or other accredited bodies.
  • Peer review : Engage domain experts to assess methodological rigor and identify potential biases .

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